molecular formula C26H21N3O3 B11630239 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one

2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11630239
M. Wt: 423.5 g/mol
InChI Key: HJQCTEGSKIBILY-MNDPQUGUSA-N
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Description

2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 2-aminobenzamide to form the quinazolinone core. . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with altered electronic properties.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols, potentially modifying the biological activity of the compound.

Scientific Research Applications

2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds to 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one include other quinazolinone derivatives and indole-based compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:

The uniqueness of this compound lies in its combined quinazolinone and indole moieties, which may confer synergistic effects and enhance its biological activity.

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C26H21N3O3/c1-3-28-21-13-7-5-10-17(21)19(25(28)30)16-24-27-20-12-6-4-11-18(20)26(31)29(24)22-14-8-9-15-23(22)32-2/h4-16H,3H2,1-2H3/b19-16-

InChI Key

HJQCTEGSKIBILY-MNDPQUGUSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)C1=O

Origin of Product

United States

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